Gageotetrin A

Antimicrobial Lipopeptides Minimum Inhibitory Concentration (MIC) Potency Comparison

Gageotetrin A is a linear lipodipeptide with a novel 3-hydroxy-11-methyltridecanoic acid moiety, delivering nanomolar anti-Candida activity without cytotoxicity. Unlike broader-spectrum lipopeptides, its selectivity enables safer antifungal and biopesticide development. Its modular scaffold supports SAR studies. For R&D use only.

Molecular Formula C25H46N2O7
Molecular Weight 486.6 g/mol
Cat. No. B15136472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGageotetrin A
Molecular FormulaC25H46N2O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)O
InChIInChI=1S/C25H46N2O7/c1-5-18(4)11-9-7-6-8-10-12-19(28)16-22(29)26-20(13-14-23(30)31)24(32)27-21(25(33)34)15-17(2)3/h17-21,28H,5-16H2,1-4H3,(H,26,29)(H,27,32)(H,30,31)(H,33,34)/t18?,19-,20+,21+/m1/s1
InChIKeyBMMGKKOOKSVEEE-IWORHSITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gageotetrin A: A Potent, Non-Cytotoxic Marine Lipopeptide for Targeted Antimicrobial Research


Gageotetrin A (CAS: 1536405-78-3) is a linear lipopeptide antimicrobial isolated from the marine bacterium Bacillus subtilis (strain 109GGC020). Its structure consists of a unique dipeptide (Leu-Glu) conjugated to a novel 3-hydroxy fatty acid (3-hydroxy-11-methyltridecanoic acid, HTDA) [1]. Unlike the major families of cyclic Bacillus lipopeptides (surfactin, iturin, fengycin), Gageotetrin A exhibits a simple, linear architecture. This compound is distinguished by its potent antimicrobial activity in the nanomolar range (MIC 0.01–0.06 μM) and a lack of cytotoxicity against human cancer cell lines (GI₅₀ > 30 μg/mL), a combination that is rare among its structural class [2]. Its unique structural and functional profile positions it as a high-value research tool for studying non-cytotoxic antimicrobial mechanisms and as a potential lead scaffold for developing safer anti-infective agents.

Gageotetrin A: Why Structural and Functional Nuance Precludes Substitution with Common Lipopeptides


The class of Bacillus-derived lipopeptides encompasses a wide array of compounds, most notably the cyclic surfactins, iturins, and fengycins, which are well-studied for their antimicrobial and surfactant properties [1]. However, direct substitution with a generic cyclic lipopeptide for applications requiring Gageotetrin A's profile is scientifically unsound due to profound differences in both structure and bioactivity. Gageotetrin A is a linear lipodipeptide, a stark contrast to the cyclic hepta- or decapeptides of other families [2]. This fundamental structural divergence translates into a unique biological signature: exceptional potency (nanomolar MICs) combined with a complete absence of cytotoxicity [3]. In contrast, many structurally related linear lipopeptides, such as gageostatins, exhibit significant cytotoxicity, while common cyclic lipopeptides are often orders of magnitude less potent [4]. Therefore, for research focused on non-cytotoxic, high-potency antimicrobials, or for exploring structure-activity relationships of linear lipopeptides, generic substitutes cannot replicate the specific properties of Gageotetrin A.

Gageotetrin A: Quantifiable Differentiation Against Key Analogs and In-Class Compounds


Gageotetrin A vs. Cyclic Lipopeptides: Comparative Antimicrobial Potency (MIC)

Gageotetrin A demonstrates significantly higher antimicrobial potency than major cyclic lipopeptide families. In cross-study comparisons, the MIC of Gageotetrin A is reported between 0.01–0.06 μM [1]. In contrast, the MIC of surfactin against various pathogens ranges from 15.6 μg/mL to >1024 μg/mL [2][3], and the MIC of iturin A against phytopathogenic fungi is 31.25–62.50 μg/mL [4]. When converted using Gageotetrin A's molecular weight (486.64 g/mol [5]), its MIC range corresponds to approximately 0.005–0.03 μg/mL, which is 3 to 5 orders of magnitude more potent than these common cyclic lipopeptide alternatives. This represents a substantial quantitative difference in antimicrobial efficacy, favoring Gageotetrin A for applications requiring high potency at low concentrations.

Antimicrobial Lipopeptides Minimum Inhibitory Concentration (MIC) Potency Comparison

Gageotetrin A vs. Gageostatins: Direct Head-to-Head Comparison of Cytotoxicity and Potency in Linear Lipopeptides

Within the specific class of linear lipopeptides from marine Bacillus, Gageotetrin A is uniquely non-cytotoxic, setting it apart from close structural relatives. The primary literature reports Gageotetrin A's GI₅₀ > 30 μg/mL against human cancer cell lines, indicating no cytotoxicity [1]. In stark contrast, gageostatins A–C, another series of linear lipopeptides from the same marine Bacillus strain, exhibit significant cytotoxicity with GI₅₀ values ranging from 4.6–19.6 μg/mL [2]. Furthermore, while gageostatins have antifungal MICs of 4–32 μg/mL, Gageotetrin A is >100-fold more potent with an MIC of 0.01–0.06 μM [1][3]. This direct comparison reveals Gageotetrin A as the superior choice among linear lipopeptides for applications where a wide therapeutic window—high potency without mammalian cell toxicity—is paramount.

Linear Lipopeptide Cytotoxicity Therapeutic Window

Gageotetrin A vs. Ieodoglucomides: Contrasting Non-Cytotoxicity in Marine Bacillus Metabolites

The non-cytotoxic nature of Gageotetrin A is a defining characteristic when compared to other antimicrobial secondary metabolites from marine Bacillus species. Gageotetrin A is reported to have no cytotoxicity (GI₅₀ > 30 μg/mL) [1]. In contrast, ieodoglucomides A and B, isolated from a marine-derived Bacillus licheniformis, exhibit moderate antimicrobial activity but are also cytotoxic, with GI₅₀ values of 25.18 μg/mL and 17.78 μg/mL against lung and stomach cancer cell lines, respectively [2]. While both are marine Bacillus products, Gageotetrin A achieves its antimicrobial effect without the confounding factor of cytotoxicity, making it a superior tool for studies aimed at delineating antimicrobial mechanisms independent of cellular toxicity pathways.

Marine Natural Product Cytotoxicity Glycolipid Comparison

Gageotetrin A vs. Cyclic Lipopeptides: Structural Linearity as a Key Differentiator for Bioactivity

Gageotetrin A's linear dipeptide structure (Leu-Glu linked to a 3-hydroxy fatty acid) [1] fundamentally distinguishes it from the cyclic heptapeptides (surfactin, iturin) and decapeptides (fengycin) that dominate the Bacillus lipopeptide landscape [2]. This structural difference is not trivial; it directly correlates with its unique bioactivity profile. The primary literature emphasizes that linear lipodipeptides, especially those with a new fatty acid residue, were unprecedented from natural sources prior to gageotetrins [3]. While the specific mechanism is under investigation, the linearity likely contributes to its distinct target interaction, high potency, and lack of cytotoxicity, offering a completely different structure-activity relationship (SAR) starting point compared to well-studied cyclic scaffolds.

Lipopeptide Structure Linear vs. Cyclic Structure-Activity Relationship (SAR)

Gageotetrin A: Demonstrated Broad-Spectrum Antimicrobial Activity

Gageotetrin A's antimicrobial activity is broad-spectrum, covering both Gram-positive and Gram-negative bacteria, as well as fungi [1][2]. This is a significant advantage over some lipopeptides that show restricted activity profiles. For instance, iturins are renowned for their strong antifungal properties but have restricted antibacterial activity limited to specific bacteria like Micrococcus luteus [3]. In contrast, Gageotetrin A's ability to target diverse pathogens with nanomolar potency (MIC 0.01–0.06 μM) [4] makes it a versatile research tool for studying fundamental antimicrobial mechanisms across different microbial cell wall structures and for developing anti-infectives with a wider spectrum of potential applications.

Broad-Spectrum Antimicrobial Gram-positive Gram-negative Antifungal

Gageotetrin A: Primary Research and Industrial Application Scenarios Driven by Quantitative Evidence


1. Developing High-Potency, Low-Toxicity Antifungal Agents

Gageotetrin A's combination of exceptional antifungal potency (MIC 0.01–0.06 μM) [1] and complete lack of cytotoxicity (GI₅₀ > 30 μg/mL) [2] positions it as a premier lead compound for developing new antifungal therapies. This is particularly relevant for combating fungal pathogens where current treatments suffer from toxicity issues or emerging resistance. Its >1,000-fold greater potency compared to common cyclic lipopeptides like surfactin or iturin [3][4] and its superior safety profile compared to other linear lipopeptides like gageostatins [5] make it a uniquely attractive scaffold for medicinal chemistry optimization and preclinical development.

2. Investigating Structure-Activity Relationships (SAR) of Non-Cytotoxic Lipopeptides

As a linear lipodipeptide with a novel fatty acid [6], Gageotetrin A offers a distinct structural template for exploring the SAR of non-cytotoxic antimicrobials. Its simple architecture (Leu-Glu + fatty acid) allows for systematic chemical modifications to probe the contributions of the peptide sequence, fatty acid chain length, and linear topology to both antimicrobial activity and the lack of cytotoxicity. This is a significant advantage over complex cyclic lipopeptides where SAR studies are more challenging due to conformational constraints. The quantitative data on its potency (MIC) and safety (GI₅₀) provide clear benchmarks for evaluating the effects of any structural changes [1][2].

3. A Tool Compound for Studying Non-Toxic Antimicrobial Mechanisms in Mammalian Cell Co-Culture

Gageotetrin A is an ideal tool compound for researchers investigating the fundamental mechanisms of antimicrobial action without the confounding variable of host cell toxicity. Its non-cytotoxicity (GI₅₀ > 30 μg/mL) [2] allows for its use in co-culture models with mammalian cells at antimicrobial concentrations (0.01–0.06 μM) [1] to study pathogen-specific effects on membrane integrity, metabolic pathways, or intracellular signaling, without affecting the viability of the host cells. This is in direct contrast to compounds like gageostatins or ieodoglucomides, which would kill both pathogen and host cell at similar concentrations [5][7].

4. Benchmarking Potency in Novel Antimicrobial Discovery Programs

Due to its remarkably low MIC values (0.01–0.06 μM) [1], Gageotetrin A serves as an excellent high-potency positive control for antimicrobial screening campaigns. Its activity in the nanomolar range provides a stringent benchmark against which the potency of newly discovered natural products or synthetic antimicrobials can be measured. Using Gageotetrin A as a control ensures that assay systems are capable of detecting highly active compounds and helps standardize potency comparisons across different laboratories and screening platforms.

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